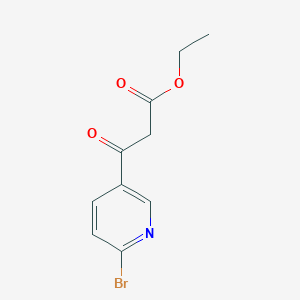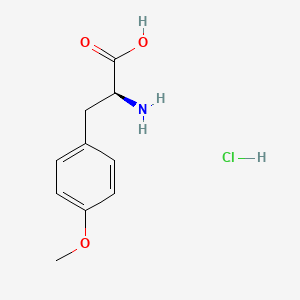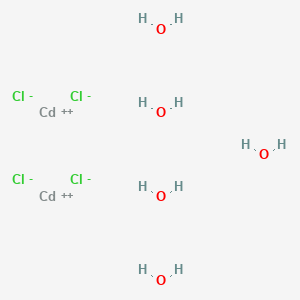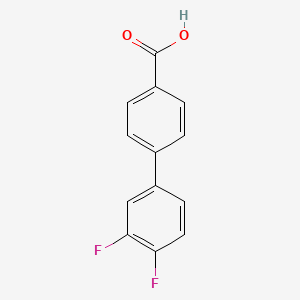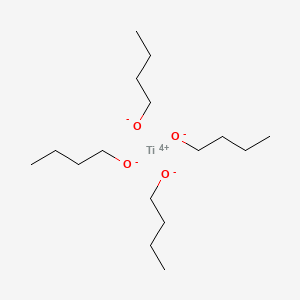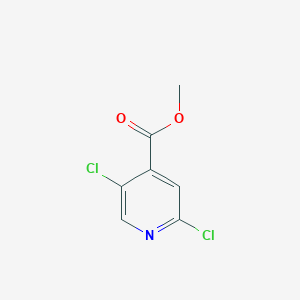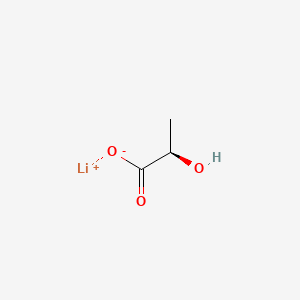
D-(-)-乳酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lithium is a soft, white, lustrous metal and it is the lightest of all solid elements . It is used in various applications, including the production of batteries . Lithium compounds, also known as lithium salts, are used as psychiatric medication, primarily for bipolar disorder and for major depressive disorder .
Molecular Structure Analysis
The molecular structure of lithium compounds can vary depending on the specific compound . For example, lithium D-isoascorbate monohydrate has been found to have a monoclinic (C2/m) structure .Chemical Reactions Analysis
Lithium-ion batteries undergo complex internal processes during their charge and discharge cycles . These processes involve the movement of lithium ions from the anode to the cathode during discharge, and the reverse during charging .科学的研究の応用
長寿命の固体リチウム電池
D-(-)-乳酸リチウムは、長寿命の固体リチウム電池の開発に使用されています . これらの電池は、その高い容量とエネルギー密度により、バッテリー化学の「聖杯」と考えられています . これらの電池は、従来のリチウムイオン電池に比べて、同じ体積で大幅に多くのエネルギーを蓄え、充電時間が短縮されます .
電気自動車バッテリー技術
リチウム金属固体電池技術は、電気自動車の寿命をガソリン車の寿命(10~15年)まで延ばすことができ、バッテリー交換が不要になります . 高電流密度により、10~20分でフル充電できる電気自動車への道が開ける可能性があります .
バッテリー管理システム(BMS)
研究者や科学者は、バッテリー管理システム(BMS)の開発に取り組み、高効率なセル電圧/充電バランスシステムを開発しています . D-(-)-乳酸リチウムは、これらのシステムにおいて、セル電圧/充電のバランスをとり、セルを危険な爆発から保護し、信頼性を向上させる上で重要な役割を果たしています .
リチウムイオン電池のセカンドライフ
D-(-)-乳酸リチウムは、リチウムイオン電池のセカンドライフの研究にも使用されています . これには、電気自動車におけるバッテリーの経年劣化の研究、ファーストライフからセカンドライフへの移行中のバッテリーの試験方法、バッテリーのセカンドライフの潜在的な用途とその詳細が含まれます .
放電したリチウム金属電池の性能を回復させる
リチウム金属電池では、リチウムの粒子がアノードから電気的に絶縁されることがあり、バッテリーの性能が低下します . しかし、放電したバッテリーの経年劣化後、電気的に絶縁されたリチウム金属がアノードに再接続することが判明しました . この発見は、実用的な用途のために開発される可能性のある大型のカソード含有バッテリーで、容量損失を軽減するために絶縁されたリチウムを回収できることを示唆しています .
次世代の充電式電池
金属リチウムをアノードに使用するリチウム金属電池は、次世代の充電式電池として大きな可能性を秘めています . リチウムイオン電池のアノードは、活物質(リチウムイオン)のホスト材料として機能しますが、リチウム金属アノードは活物質のみで構成されているため、理論的な電荷貯蔵容量が大きくなります .
作用機序
Target of Action
Lithium D-(-)-lactate primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . GSK3B plays a crucial role in various cellular processes, including the regulation of cell division, metabolism, and apoptosis .
Mode of Action
Lithium D-(-)-lactate interacts with its targets by inhibiting their activity. For instance, it competes with magnesium ions to bind to the catalytic site of GSK3B, which is necessary for enzyme activation, thus inhibiting GSK3B activity . This inhibition of GSK3B by Lithium D-(-)-lactate leads to changes in cellular processes regulated by this enzyme .
Biochemical Pathways
Lithium D-(-)-lactate affects several biochemical pathways. It has been found to enhance inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, playing a role in neurotransmission . Furthermore, Lithium D-(-)-lactate has been shown to increase Nrf2 activity, leading to the activation of transcription of Nrf2 target genes, HO-1 and NQ01, in rat and mouse brain .
Result of Action
The molecular and cellular effects of Lithium D-(-)-lactate’s action are diverse. It has neuroprotective properties, acting on multiple neuropathological targets such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Action Environment
The action, efficacy, and stability of Lithium D-(-)-lactate can be influenced by various environmental factors. For instance, lithium mining, which is essential for the production of lithium compounds, can have negative impacts on the environment, potentially affecting the availability and quality of lithium sources . Furthermore, the improper disposal or reprocessing of spent lithium batteries can lead to contamination of the soil, water, and air, posing potential risks to human health and the environment .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lithium D-(-)-lactate can be achieved through the reaction of D-(-)-lactic acid with lithium hydroxide.", "Starting Materials": [ "D-(-)-lactic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve D-(-)-lactic acid in water", "Add lithium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any impurities", "Concentrate the filtrate under reduced pressure to obtain Lithium D-(-)-lactate as a white solid" ] } | |
CAS番号 |
27848-81-3 |
分子式 |
C3H6LiO3 |
分子量 |
97.0 g/mol |
IUPAC名 |
lithium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
InChIキー |
MCPIIUKZBQXOSD-HSHFZTNMSA-N |
異性体SMILES |
[Li].C[C@H](C(=O)O)O |
SMILES |
[Li+].CC(C(=O)[O-])O |
正規SMILES |
[Li].CC(C(=O)O)O |
| 27848-81-3 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




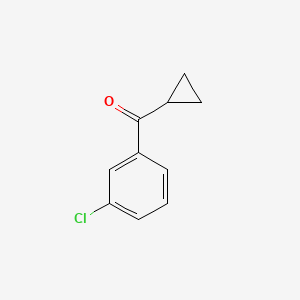


![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
